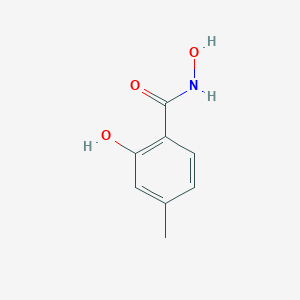
Benzene-1,4-dicarbothioamide
Übersicht
Beschreibung
Benzene-1,4-dicarbothioamide, also known as terephthaldithionamide, is a chemical compound with the molecular formula C8H8N2S2. It is a white crystalline solid that is soluble in organic solvents and has a slight odor. This compound is used in various applications, including as an antimicrobial and antifungal agent, and in the rubber and plastic industries as a promoter and antioxidant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing benzene-1,4-dicarbothioamide involves the reaction of aniline with sulfuric acid to form aniline sulfate. This intermediate is then reacted with 2-chloroacetyl chloride to produce this compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above, with careful control of reaction conditions to ensure high yield and purity. The process involves:
- Reacting aniline with sulfuric acid to form aniline sulfate.
- Reacting aniline sulfate with 2-chloroacetyl chloride under controlled conditions to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene-1,4-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: this compound can undergo nucleophilic substitution reactions, where the thioamide groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene-1,4-dicarbothioamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s antimicrobial and antifungal properties make it useful in biological research for studying the effects of these properties on various microorganisms.
Medicine: Research is ongoing into its potential use as an antimicrobial and antifungal agent in medical applications.
Wirkmechanismus
The mechanism of action of benzene-1,4-dicarbothioamide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. This results in the antimicrobial and antifungal effects observed with this compound. The molecular targets and pathways involved include the inhibition of enzyme activity and interference with cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Benzene-1,4-dicarboxylic acid: This compound is structurally similar but contains carboxylic acid groups instead of thioamide groups.
Benzene-1,4-dicarboxamide: Similar structure with amide groups instead of thioamide groups.
Benzene-1,4-dithiol: Contains thiol groups instead of thioamide groups.
Uniqueness: Benzene-1,4-dicarbothioamide is unique due to its thioamide functional groups, which impart distinct chemical reactivity and biological activity compared to its similar compounds. The presence of sulfur atoms in the thioamide groups enhances its antimicrobial and antifungal properties, making it particularly useful in applications where these properties are desired .
Eigenschaften
IUPAC Name |
benzene-1,4-dicarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHPIZCRGQUHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383565 | |
| Record name | benzene-1,4-dicarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13363-51-4 | |
| Record name | NSC144964 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzene-1,4-dicarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Fluoro-2-(methylthio)benzo[d]thiazole](/img/structure/B174653.png)




![6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174662.png)


